molecular formula C18H28N2O2 B6031087 N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide

Katalognummer B6031087
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: ZLMTZPCTBIYNBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This molecule has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

The mechanism of action of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in the levels of GABA, which can have a calming and anti-convulsant effect.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels, a decrease in glutamate levels, and an increase in the expression of GABA receptors. These effects can lead to a reduction in seizures, anxiety, and addiction-related behaviors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide is its high selectivity for GABA transaminase, which minimizes off-target effects. However, its potency and selectivity can also make it difficult to work with in the lab, as it requires careful handling and purification. Additionally, the cost of this compound can be a limiting factor for some research groups.

Zukünftige Richtungen

There are a number of potential future directions for research involving N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide, including the development of more potent and selective inhibitors of GABA transaminase, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems.
In conclusion, this compound is a potent and selective inhibitor of GABA transaminase that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves an increase in GABA levels, which can have a calming and anti-convulsant effect. While this compound has a number of advantages for lab experiments, its potency and selectivity can also make it challenging to work with. There are a number of potential future directions for research involving this compound, including the development of more potent and selective inhibitors and the investigation of its effects on other neurotransmitter systems.

Synthesemethoden

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide can be synthesized using a multi-step process involving the reaction of 1-(cyclohexylmethyl)piperidine with 2-methyl-3-furoic acid chloride, followed by purification through recrystallization. The resulting compound has a high purity and can be used for further experimentation.

Wissenschaftliche Forschungsanwendungen

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Its ability to inhibit GABA transaminase leads to an increase in the levels of GABA in the brain, which can have a calming and anti-convulsant effect.

Eigenschaften

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-17(9-11-22-14)18(21)19-16-8-5-10-20(13-16)12-15-6-3-2-4-7-15/h9,11,15-16H,2-8,10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMTZPCTBIYNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.